Cerium triacetate sesquihydrate

Descripción general

Descripción

Cerium triacetate sesquihydrate, commonly referred to as CTA, is an inorganic compound composed of cerium, oxygen, and three acetate molecules. It is a white crystalline solid that is soluble in water and slightly soluble in methanol. CTA has a variety of uses in scientific research and has been studied for its potential applications in medical and pharmaceutical research.

Aplicaciones Científicas De Investigación

Catalytic Applications

Cerium catalysts, including derivatives of cerium triacetate sesquihydrate, are widely employed in the oxidation of carbon monoxide (CO). This reaction is crucial for applications such as gas masks, gas sensors, and catalytic converters in fuel cells. Cerium catalysts are preferred for CO oxidation due to their activity, stability, and cost-effectiveness at low temperatures. The development of cerium catalysts for CO oxidation demonstrates their potential for future enhancements in low-temperature CO oxidation technologies (Dey & Dhal, 2020).

Biomedical Applications

Cerium oxide nanoparticles, which could be produced from this compound, exhibit promising applications in therapy due to their catalytic properties, including antioxidation. These nanoparticles can protect cells from various damages that induce cell death and reduce oxidative stress and inflammation. This makes them a potential tool for treating pathologies associated with oxidative stress and inflammation (Celardo, Traversa, & Ghibelli, 2011).

Cancer Research and Treatment

Cerium oxide nanozymes have shown a great promise in cancer research and treatment due to their enzyme mimetic activities, free radical scavenging activity, and excellent biocompatibility. Their use spans various therapeutic methods, including magnetic resonance detection, tumor marker detection, chemotherapy, radiotherapy, photodynamic therapy (PDT), and photothermal therapy (PTT). The utilization of CeO2 nanozymes in cancer research underscores their significant potential in biotechnology and for a wide range of malignancies (Feng et al., 2022).

Mecanismo De Acción

Target of Action

It’s known to be used in combination with bromide ion, catalyzing the liquid-phase auto-oxidation of cresols .

Mode of Action

It’s known that the Ce3+/Ce4+ redox couple has a charge transfer with extreme asymmetry and a large shift in redox potential depending on electrolyte composition . The redox potential shift and charge transfer behavior are difficult to understand because neither the cerium structures nor the charge transfer mechanism are well understood .

Biochemical Pathways

It’s known that the compound is involved in the preparation of cerium oxide , which has various applications in catalysis, energy storage, and other fields.

Pharmacokinetics

It’s known that the compound is soluble in water and ethanol in its anhydrous form, easily soluble in pyridine, and insoluble in acetone . These properties may influence its bioavailability.

Result of Action

Cerium triacetate sesquihydrate is used in various industries due to its catalytic properties. It’s used in glass manufacturing, glass polishing, optical glass making and polishing, pigments, pharma, specialty chemicals electronic, paint and driers, dyes and pigments, paper industries, etc . It’s also utilized in steel production to remove free sulfur and oxygen .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in different solvents can affect its availability and reactivity in different environments.

Safety and Hazards

Cerium triacetate sesquihydrate may cause irritation to the respiratory tract, skin irritation, and serious eye irritation . It is recommended to avoid breathing dust, provide local exhaust or general room ventilation to minimize exposure to dust, and wash hands and other exposed areas with mild soap and water before eating, drinking or smoking and when leaving work .

Direcciones Futuras

Cerium triacetate sesquihydrate has received significant attention due to its biocompatibility, good conductivity, and the ability to transfer oxygen . It has been widely used to develop electrochemical sensors and biosensors as it could increase response time, sensitivity, and stability of the sensor . Future research may focus on these applications and further understanding of its properties and potential uses.

Análisis Bioquímico

Biochemical Properties

It is known that cerium compounds can interact with various enzymes, proteins, and other biomolecules . For instance, cerium can act as a catalyst in the liquid-phase auto-oxidation of cresols

Cellular Effects

Cerium compounds have been shown to influence cell function . For example, cerium oxide nanoparticles have been found to have antioxidant properties, protecting cells from oxidative stress

Molecular Mechanism

Cerium compounds have been shown to interact with biomolecules at the molecular level . For instance, cerium can bind to certain enzymes, potentially influencing their activity

Temporal Effects in Laboratory Settings

It is known that cerium compounds can undergo various phase changes under different conditions . For example, cerium acetate can lose water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C

Dosage Effects in Animal Models

The effects of cerium triacetate sesquihydrate at different dosages in animal models have not been extensively studied. It is known that the effects of cerium compounds can vary with dosage . For instance, cerium chloride has been shown to impair spatial recognition memory in mice at certain dosages

Metabolic Pathways

Cerium compounds have been implicated in various metabolic processes . For example, acetate, a component of this compound, is involved in various metabolic pathways and can influence metabolic flux and metabolite levels

Transport and Distribution

Cerium compounds have been shown to accumulate in certain tissues in animals

Subcellular Localization

Cerium compounds have been shown to accumulate in certain subcellular compartments in plants

Propiedades

IUPAC Name |

cerium(3+);hexaacetate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H4O2.2Ce.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEYCIHWCBGBLG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

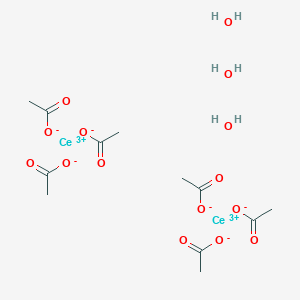

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Ce2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939067 | |

| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17829-82-2 | |

| Record name | Cerium triacetate sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERIUM TRIACETATE SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OQ1RB37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)